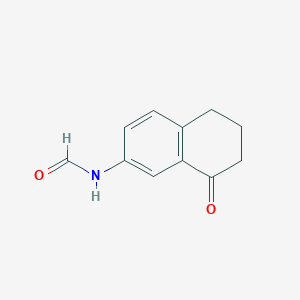

7-Formylamino-1-tetralone

描述

Significance of the 1-Tetralone (B52770) Scaffold in Advanced Synthetic Design

The 1-tetralone scaffold, chemically known as 3,4-dihydronaphthalen-1(2H)-one, is a bicyclic structure composed of a benzene (B151609) ring fused to a cyclohexanone (B45756) ring. semanticscholar.orgnih.gov This framework is not only a component of numerous natural products but also serves as a crucial and economical starting material for the synthesis of a wide array of medicinally important compounds. materialsciencejournal.orgresearchgate.net Its value stems from its strong reactivity and suitability as a precursor for building more complex molecular architectures. researchgate.net

In the pharmaceutical sector, 1-tetralone and its derivatives are recognized as key scaffolds for developing new drugs targeting a variety of biological endpoints. semanticscholar.orgnih.gov Derivatives have been used to create therapeutically functional compounds, including antibiotics, antidepressants, and acetylcholinesterase inhibitors for treating Alzheimer's disease. researchgate.net Furthermore, the scaffold is integral to the synthesis of alkaloids with demonstrated antitumor activity. researchgate.netacs.org The significance of this structural unit is underscored by its presence in numerous natural products, many of which exhibit potent biological activities. semanticscholar.org For instance, actinoranone, a natural product containing a tetralone moiety, shows significant cytotoxicity against human colon cancer cells. semanticscholar.org

The versatility of the 1-tetralone core allows for chemical modifications at various positions, enabling the synthesis of diverse compound libraries for drug discovery programs. nih.govtandfonline.com Researchers have developed numerous synthetic strategies, such as intramolecular Friedel–Crafts acylation and xanthate radical addition-cyclization, to construct and functionalize the tetralone framework efficiently. semanticscholar.orgresearchgate.net

Table 1: Examples of Compounds Featuring the 1-Tetralone Scaffold

| Compound Name | Class | Significance | Reference(s) |

|---|---|---|---|

| Actinoranone | Natural Product | Exhibits significant in vitro cytotoxicity against HCT-116 human colon cancer cells. | semanticscholar.org |

| Aristelegone-A | Natural Product | A natural product used in traditional Chinese medicine. | semanticscholar.orgmaterialsciencejournal.org |

| Catalponol | Natural Product | A natural product whose total synthesis has been a subject of research. | semanticscholar.org |

| Sertraline | Pharmaceutical | An antidepressant drug containing a tetralin-derived structure. | researchgate.net |

| 4-Hydroxy-1-tetralone | Natural Product | A secondary metabolite with reported antileishmanial and anti-diabetic properties. | materialsciencejournal.org |

Overview of Formylamino Functionalization in Nitrogen-Containing Organic Molecules

A functional group is a specific arrangement of atoms within a molecule that is responsible for its characteristic chemical reactions and properties. britannica.com The formylamino group, -NHCHO, is a functional group consisting of a formyl group (-CHO) attached to a nitrogen atom. It is essentially an amide of formic acid.

In the context of organic synthesis, the formylation of an amine to a formylamino group is a common and important transformation. N-formylamino acids, for instance, have been utilized as building blocks in peptide synthesis. acs.orgacs.org This functionalization can serve multiple purposes, such as acting as a protecting group for the amine, altering the molecule's electronic properties, or serving as a versatile handle for further chemical modifications. thieme-connect.de The development of efficient formylation techniques continues to be an active area of research. acs.org

The introduction of functional groups is a cornerstone of medicinal chemistry, often employed in late-stage functionalization (LSF) strategies to fine-tune the properties of drug candidates. rsc.orgnih.gov The formylamino group, as a compact and polar moiety, can influence a molecule's solubility, lipophilicity, and ability to form hydrogen bonds. These modifications are critical for improving a compound's pharmacokinetic profile and binding affinity to biological targets. rsc.org

Table 2: Key Roles of Formylamino Functionalization

| Role | Description | Context | Reference(s) |

|---|---|---|---|

| Synthetic Intermediate | Serves as a precursor for the creation of more complex molecules. | Organic Synthesis | thieme-connect.de |

| Protecting Group | Temporarily masks the reactivity of an amine group during a multi-step synthesis. | Peptide Synthesis | acs.org |

| Property Modulation | Alters the physicochemical properties of a molecule, such as polarity and hydrogen bonding capacity. | Medicinal Chemistry | rsc.org |

| Bioisostere | Can act as a replacement for other functional groups to improve biological activity or metabolic stability. | Drug Design | nih.gov |

Contextualization of 7-Formylamino-1-tetralone within the Broader Aminotetralone Derivative Landscape

This compound belongs to the broader class of aminotetralone derivatives. Its direct precursor is 7-Amino-1-tetralone, a compound available commercially for research purposes. sigmaaldrich.com The aminotetralone class itself is of significant interest to synthetic chemists, primarily as high-value intermediates in the preparation of complex pharmaceutical agents. google.com

A notable application of aminotetralone derivatives is in the industrial synthesis of camptothecin (B557342) analogues, which are potent antitumor agents. google.com For example, patents describe the reaction of substituted 8-amino-1-tetralone (B1280976) derivatives as a key step in constructing these complex anticancer drugs. google.com This highlights the strategic importance of the aminotetralone framework in medicinal chemistry.

The synthesis and stereoselective reactions of various aminotetralone isomers have been extensively studied. cdnsciencepub.com Researchers have developed methods for introducing the amino group at different positions on the tetralone scaffold and for controlling the stereochemistry of subsequent reactions, such as the reduction of the ketone. cdnsciencepub.comresearchgate.net This body of research demonstrates the chemical tractability of the aminotetralone class and the ability to generate a wide range of structurally diverse molecules for biological screening.

Within this context, this compound represents a specific, functionalized member of this important family of compounds. The formylation of the amino group at the 7-position could be a strategic step in a longer synthetic route towards a final drug target, or it could be a means of directly modulating the biological activity of the aminotetralone core.

Structure

3D Structure

属性

分子式 |

C11H11NO2 |

|---|---|

分子量 |

189.21 g/mol |

IUPAC 名称 |

N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)formamide |

InChI |

InChI=1S/C11H11NO2/c13-7-12-9-5-4-8-2-1-3-11(14)10(8)6-9/h4-7H,1-3H2,(H,12,13) |

InChI 键 |

UALSVTPUVNKTGT-UHFFFAOYSA-N |

规范 SMILES |

C1CC2=C(C=C(C=C2)NC=O)C(=O)C1 |

产品来源 |

United States |

Synthetic Methodologies for 7 Formylamino 1 Tetralone and Precursor Development

Convergent and Linear Synthesis Pathways to the 1-Tetralone (B52770) Core

The 1-tetralone scaffold is a fundamental building block in the synthesis of many natural products and pharmaceutical agents. semanticscholar.orgresearchgate.net Its construction can be approached through various synthetic strategies, which are broadly categorized as linear or convergent.

A linear synthesis involves a sequential series of reactions where the product of one step becomes the reactant for the next. A classic and widely used linear approach to the 1-tetralone core is the intramolecular Friedel-Crafts acylation of 4-phenylbutanoic acid or its derivatives. wikipedia.orgorganic-chemistry.org This process typically begins with a Friedel-Crafts reaction between benzene (B151609) and succinic anhydride (B1165640) to form 3-benzoylpropanoic acid. The keto group is then reduced, commonly via Clemmensen or Wolff-Kishner reduction, to yield 4-phenylbutanoic acid. The final step involves cyclization using a strong acid catalyst like polyphosphoric acid or methanesulfonic acid to form the 1-tetralone ring system. semanticscholar.orgwikipedia.org

Convergent synthesis , in contrast, involves the independent synthesis of separate fragments of the target molecule, which are then combined in the final stages. wikipedia.org While more common for highly complex molecules, the principles can be applied to tetralone synthesis, for instance, by coupling pre-functionalized aromatic and aliphatic fragments. However, for the basic 1-tetralone core, linear synthesis via intramolecular Friedel-Crafts acylation remains the most direct and common method.

Synthesis of 7-Amino-1-tetralone as a Key Intermediate

The compound 7-Amino-1-tetralone is the crucial precursor for introducing the formylamino group. myskinrecipes.com Its synthesis is most effectively achieved through a nitration-reduction sequence starting from 1-tetralone.

The primary route to 7-Amino-1-tetralone begins with the electrophilic aromatic substitution (nitration) of the 1-tetralone core. The treatment of 1-tetralone with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, yields a mixture of 5-nitro-1-tetralone and the desired 7-nitro-1-tetralone. chemicalbook.commaterialsciencejournal.org Reaction conditions such as temperature and reaction time are critical for optimizing the yield of the 7-nitro isomer. materialsciencejournal.org

| Nitrating Agent | Solvent/Conditions | Temperature | Yield of 7-Nitro-1-tetralone | Reference |

|---|---|---|---|---|

| H₂SO₄ / Fuming HNO₃ | Dropwise addition over 20 min | ≤ 0°C | 25% (after recrystallization) | materialsciencejournal.org |

| H₂SO₄ / HNO₃ | Reaction time of 45 min | -15°C to ambient | 55% | materialsciencejournal.org |

| Fuming HNO₃ | Slow addition | < 8°C | Exclusive product reported | materialsciencejournal.org |

| NH₄NO₃ / TFAA | Dichloromethane (DCM) | Ice/NaCl bath | 58% | materialsciencejournal.org |

Once 7-Nitro-1-tetralone is isolated, the nitro group is reduced to an amine to form 7-Amino-1-tetralone. Catalytic hydrogenation is the most common and efficient method for this transformation. This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

Commonly used catalytic systems include:

Palladium on Carbon (Pd/C): A solution of 7-nitro-1-tetralone in a solvent mixture like ethyl acetate (EtOAc) and ethanol (EtOH) is stirred under a hydrogen atmosphere with a Pd/C catalyst. chemicalbook.com

Platinum Oxide (PtO₂): Hydrogenation using platinum oxide as the catalyst in a solvent such as ethyl acetate is also an effective method, yielding the crude 7-amino-1-tetralone in high yield. prepchem.com

While the nitration-reduction pathway is dominant, other strategies for introducing an amine at the C7 position can be envisioned, though they are generally less direct. These methods would typically involve a C7-functionalized tetralone as a starting material. For instance, a nucleophilic aromatic substitution reaction on a 7-halo-1-tetralone (e.g., 7-bromo-1-tetralone) using an ammonia (B1221849) equivalent could theoretically introduce the amino group. Another potential route could start from 7-hydroxy-1-tetralone, which could be converted to a triflate or other good leaving group, followed by amination. However, these multi-step alternative routes are often lower-yielding and more complex than the standard nitration and subsequent reduction.

Introduction of the Formylamino Group at the C7-Position

The final step in the synthesis is the conversion of the amino group of 7-Amino-1-tetralone into a formylamino (or formamido) group. This is achieved through a direct N-formylation reaction.

N-formylation is a fundamental reaction in organic synthesis, often used to protect amine groups or as a key step in the synthesis of various pharmaceuticals and heterocycles. rsc.orgnih.gov The reaction involves treating the primary amine, 7-Amino-1-tetralone, with a suitable formylating agent that transfers a formyl group (-CHO) to the nitrogen atom. wikipedia.org The nucleophilic amino group attacks the electrophilic carbonyl carbon of the formylating agent, leading to the formation of the stable N-formyl derivative, 7-Formylamino-1-tetralone.

A wide variety of reagents and conditions have been developed for the N-formylation of amines, particularly aromatic amines. rsc.orgnih.gov The choice of reagent can influence reaction time, temperature, yield, and the need for a catalyst.

| Formylating Agent | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| Formic Acid | Heat (e.g., 80°C), often solvent-free or with toluene (Dean-Stark) | Readily available and inexpensive; can require high temperatures. | nih.govmdpi.com |

| Acetic Formic Anhydride (AFA) | Generated in situ from formic acid and acetic anhydride at low temperatures (e.g., -20°C) | Highly reactive, allows for rapid formylation under mild conditions. | nih.govmdpi.com |

| Ammonium Formate | Heating | A convenient solid reagent. | rsc.org |

| Formic Acid / DCC or EDCI | Coupling agents activate formic acid | Used for sensitive substrates, common in peptide synthesis. | mdpi.commedcraveonline.com |

| Formic Acid / Solid Acid Catalysts | e.g., Zeolites, H₂SO₄·SiO₂, Melaminetrisulfonic acid | Heterogeneous catalysts allow for easy workup and reusability; often mild conditions. | rsc.orgmdpi.commedcraveonline.com |

| N-Formylcarbazole | Room temperature in a solvent like THF | A mild, benchtop-stable solid reagent. |

The selection of the optimal formylating system for the synthesis of this compound would depend on factors such as scale, desired purity, and cost. For example, using formic acid under solvent-free heating conditions represents a simple and "green" approach, while acetic formic anhydride offers a faster reaction at lower temperatures. nih.gov The use of modern solid acid catalysts can provide high yields with the benefit of simplified purification and catalyst recycling. rsc.orgmedcraveonline.com

Chemo-, Regio-, and Stereoselective Synthetic Approaches

The synthesis of this compound is a multi-step process that begins with the regioselective functionalization of the 1-tetralone backbone, followed by chemoselective transformations and, where required, stereoselective reactions to yield chiral products. The key steps involve the introduction of a nitrogen-containing group at the C7 position, its subsequent conversion to a formylamino group, and methods to control the stereochemistry of the molecule.

Regioselective Synthesis of 7-Amino-1-tetralone: A Key Precursor

The most common and effective strategy for the regioselective synthesis of 7-amino-1-tetralone commences with the nitration of 1-tetralone. The directing effects of the carbonyl group and the fused benzene ring guide the incoming nitro group preferentially to the C5 and C7 positions. Through careful selection of nitrating agents and reaction conditions, the formation of the 7-nitro isomer can be favored.

Several nitration protocols have been reported to achieve this regioselectivity. A widely used method involves the use of a mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) at low temperatures. For instance, dropwise addition of a pre-chilled nitrating mixture to 1-tetralone at or below 0°C has been shown to yield 7-nitro-1-tetralone. Another effective method utilizes potassium nitrate (KNO₃) in concentrated sulfuric acid, which has been reported to produce 7-nitro-1-tetralone in good yield. The use of trifluoroacetic anhydride (TFAA) and ammonium nitrate in a cooling mixture also affords the 7-nitro derivative.

The following table summarizes various reaction conditions for the regioselective nitration of 1-tetralone to 7-nitro-1-tetralone.

| Entry | Nitrating Agent | Solvent | Temperature | Reaction Time | Yield of 7-Nitro-1-tetralone | Yield of 5-Nitro-1-tetralone |

| 1 | H₂SO₄ / fuming HNO₃ | - | ≤ 0°C | 20 min | - | - |

| 2 | H₂SO₄ / HNO₃ | - | -15°C to ambient | 45 min | 55% | 26% |

| 3 | KNO₃ / H₂SO₄ | - | ≤ 15°C | 1 h | 81% | - |

| 4 | TFAA / NH₄NO₃ | Dichloromethane | Ice/NaCl bath | - | 58% | - |

Once 7-nitro-1-tetralone is obtained, the next crucial step is the reduction of the nitro group to an amine to furnish 7-amino-1-tetralone. This transformation must be chemoselective, reducing the nitro group without affecting the ketone functionality. Catalytic hydrogenation is a highly effective method for this purpose. The use of platinum oxide (PtO₂) as a catalyst in the presence of ferric chloride in ethyl acetate under a hydrogen atmosphere has been demonstrated to provide a quantitative yield of 7-amino-1-tetralone. Another common method involves hydrogenation over palladium on carbon (Pd/C) in a solvent mixture such as ethyl acetate and ethanol.

The table below outlines the conditions for the chemoselective reduction of 7-nitro-1-tetralone.

| Catalyst | Solvent | Pressure | Reaction Time | Yield |

| Platinum oxide, Ferric chloride | Ethyl acetate | 3.5 bar | 3 h | 100% |

| 5% Pd/C | EtOAc/EtOH/H₂O/cHCl | 60 psi | 16 h | - |

Chemoselective Formylation of 7-Amino-1-tetralone

The final step in the synthesis of this compound is the formylation of the amino group of 7-amino-1-tetralone. This reaction needs to be chemoselective, targeting the primary amine without reacting with the ketone. A classic and efficient method for the N-formylation of amines is the use of acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride. This reagent is known to be highly selective for the formylation of amino groups. The higher electrophilicity of the formyl group in the mixed anhydride compared to the acetyl group ensures that formylation is the predominant reaction.

While specific literature for the formylation of 7-amino-1-tetralone is not abundant, the general principles of amine formylation are well-established and can be applied to this substrate. The reaction is typically carried out at low temperatures to control reactivity.

Stereoselective Synthetic Approaches

Achiral this compound can be synthesized as described above. However, for the preparation of enantiomerically pure forms, stereoselective methods are required. The chirality in substituted 1-tetralones can be introduced at the C1 position (bearing the carbonyl group) or at other positions on the aliphatic ring.

One common strategy to obtain chiral 1-tetralone derivatives is through the asymmetric reduction of the ketone to a chiral alcohol. While this would lead to 7-formylamino-1-tetralol, subsequent oxidation could potentially yield the chiral tetralone, though this might risk racemization. Biocatalytic reductions using microorganisms or isolated enzymes have been shown to be effective for the asymmetric reduction of substituted tetralones, often affording high enantiomeric excess. For example, carbonyl reductases have been engineered to improve catalytic performance toward α-tetralones, yielding chiral 1-tetralols.

Another approach involves the enantioselective synthesis of the tetralone core itself. Chemo-enzymatic methods, utilizing lipase-mediated resolution of racemic precursors, have been successfully employed in the synthesis of natural trinorsesquiterpene tetralones. These strategies often involve the construction of a chiral side chain which is then cyclized to form the tetralone ring.

Chemical Reactivity and Transformation Studies of 7 Formylamino 1 Tetralone

Reactivity at the Ketone Carbonyl (C1-position)

The ketone group at the C1-position is a primary site for nucleophilic addition and redox reactions. The reactivity of this carbonyl is influenced by the electronic properties of the formylamino substituent on the aromatic ring.

Nucleophilic Addition Reactions

The carbonyl carbon of 7-Formylamino-1-tetralone is electrophilic and susceptible to attack by various nucleophiles. These reactions typically proceed via a tetrahedral intermediate.

One of the most common nucleophilic addition reactions is the Grignard reaction. Treatment of 1-tetralone (B52770) with organomagnesium halides (Grignard reagents) leads to the formation of tertiary alcohols. wikipedia.org For instance, the reaction of 1-tetralone with phenylmagnesium bromide results in the formation of a tertiary alcohol, which can then be dehydrated to yield 1-phenyl-3,4-dihydronaphthalene. chemicalbook.com It is expected that this compound would undergo a similar reaction, although the presence of the acidic N-H proton of the formylamino group would require the use of excess Grignard reagent to first deprotonate the amide.

Another important class of nucleophilic additions involves the reaction with cyanide ions to form cyanohydrins. These intermediates are valuable in organic synthesis as they can be further hydrolyzed to α-hydroxy acids or reduced to β-amino alcohols.

The following table summarizes representative nucleophilic addition reactions at the C1-position of tetralone derivatives.

| Nucleophile | Reagent | Product Type | Reference |

| Alkyl/Aryl | RMgX (Grignard Reagent) | Tertiary Alcohol | wikipedia.orgchemicalbook.com |

| Hydride | NaBH4, LiAlH4 | Secondary Alcohol | researchgate.net |

| Cyanide | HCN/KCN | Cyanohydrin | General Knowledge |

| Ylides | Wittig Reagent | Alkene | General Knowledge |

Reduction and Oxidation Pathways

Reduction:

The ketone carbonyl of this compound can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reduction of 1-tetralone derivatives with sodium borohydride in ethanol typically proceeds smoothly to afford the corresponding 1-tetralol. researchgate.net

A summary of typical reduction conditions for 1-tetralone is presented below:

| Reagent | Solvent | Product | Yield | Reference |

| NaBH4 | Ethanol | 1-Tetralol | High | researchgate.net |

| Li/NH3 (Birch Reduction) | Liquid Ammonia (B1221849) | 1,2,3,4-Tetrahydronaphthalene | High | wikipedia.org |

| Ca/NH3 | Liquid Ammonia | 1-Tetralol | 81% | wikipedia.org |

Oxidation:

While the ketone carbonyl itself is in a high oxidation state, the adjacent α-methylene group (C2-position) is susceptible to oxidation under certain conditions. Furthermore, the entire tetralone ring system can be aromatized to a naphthalene derivative. For instance, the reaction of 1-tetralone with acetic anhydride (B1165640) can lead to the formation of N-(1-naphthyl)acetamide after reaction of the intermediate oxime. wikipedia.org

Transformations Involving the Formylamino Moiety (C7-position)

The formylamino group is an amide, and its reactivity is centered on the amide linkage and the nitrogen atom.

Hydrolysis and Deformylation Reactions

The formylamino group can be hydrolyzed under acidic or basic conditions to yield 7-amino-1-tetralone. This deprotection step is a common transformation for N-arylformamides. nih.gov In a laboratory setting, this can be achieved by heating with dilute mineral acids like hydrochloric acid or with a strong base such as sodium hydroxide. For example, the deacetylation of 2-acetylnaphthalene amine, a related compound, is achieved by heating with concentrated hydrochloric acid in ethanol. google.com

| Condition | Reagents | Product | Reference |

| Acidic | Dilute HCl, Heat | 7-Amino-1-tetralone | nih.gov |

| Basic | NaOH, Heat | 7-Amino-1-tetralone | General Knowledge |

| Enzymatic | Formamidase | 7-Amino-1-tetralone | nih.gov |

Amide N-Alkylation and Acylation Reactions

The nitrogen atom of the formylamino group, after deprotonation, can act as a nucleophile and undergo alkylation or acylation.

N-Alkylation: The N-H proton of the formylamino group is weakly acidic and can be removed by a strong base to generate an amidate anion. This anion can then react with alkylating agents, such as alkyl halides, to form N-alkylated products.

N-Acylation: Similarly, the amidate anion can react with acylating agents like acid chlorides or anhydrides to yield N-acylated products. Direct N-acylation of sulfoximines with carboxylic acids has been achieved using a B3NO2 heterocycle as a catalyst, suggesting that similar methods could be applied to N-arylformamides. rsc.org More general methods for the N-acylation of amines often involve the use of catalysts. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the Tetralone Ring

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution, with the regiochemical outcome determined by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution:

The formylamino group is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. Conversely, the ketone carbonyl group is a deactivating, meta-directing group due to its electron-withdrawing nature.

The positions on the aromatic ring relative to the existing substituents are C-5, C-6, and C-8.

Position C-6: This position is ortho to the activating formylamino group and meta to the deactivating ketone group.

Position C-8: This position is ortho to the formylamino group and is also subject to steric hindrance from the adjacent fused aliphatic ring.

Position C-5: This position is meta to the formylamino group and ortho to the ketone group.

Given these competing effects, electrophilic substitution is most likely to occur at the C-6 position, which is activated by the formylamino group. youtube.com The C-8 position is also activated but may be less favored due to steric hindrance.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution is less common and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. In the case of this compound, there are no inherent good leaving groups on the aromatic ring. Therefore, nucleophilic aromatic substitution is not a favored reaction pathway unless a leaving group is introduced at a suitable position, for instance, through a Sandmeyer reaction of the corresponding amine.

Ring-Opening and Rearrangement Reactions of the Tetralone System

The tetralone scaffold, a core component of this compound, is susceptible to a variety of ring-opening and rearrangement reactions that allow for the synthesis of larger, more complex heterocyclic systems. These transformations are of significant interest in medicinal chemistry for the generation of novel molecular frameworks. The primary reactions in this context are acid-catalyzed rearrangements, most notably the Beckmann and Schmidt rearrangements, which can expand the six-membered carbocyclic ring of the tetralone system into a seven-membered nitrogen-containing ring, yielding benzodiazepine derivatives.

The Beckmann rearrangement is a well-established method for converting an oxime to an amide. wikipedia.orgmasterorganicchemistry.com For a cyclic ketoxime, such as the one derived from this compound, this rearrangement results in the formation of a lactam, which in this case would be a seven-membered ring. organic-chemistry.org The reaction is typically catalyzed by acids like sulfuric acid or polyphosphoric acid. wikipedia.org The first step in this process is the conversion of the ketone functionality of this compound into an oxime by treatment with hydroxylamine.

The subsequent rearrangement is initiated by the protonation of the oxime's hydroxyl group, which then departs as a water molecule. This is followed by the migration of one of the carbon atoms adjacent to the oxime carbon to the nitrogen atom. In the case of the this compound oxime, two regioisomeric lactams can be formed, depending on which carbon atom migrates: the C2 carbon or the aromatic carbon of the fused benzene (B151609) ring. The stereochemistry of the oxime (E or Z isomer) dictates which group migrates, as the migrating group is typically anti-periplanar to the leaving group on the nitrogen.

Similarly, the Schmidt reaction provides another route for the ring expansion of cyclic ketones to lactams. wikipedia.org This reaction involves the treatment of the ketone with hydrazoic acid (HN₃) in the presence of a strong acid. wikipedia.org The mechanism is thought to proceed through the formation of an azidohydrin intermediate, which, after elimination of water, undergoes a rearrangement with the loss of nitrogen gas to form a nitrilium ion. libretexts.org This intermediate is then attacked by water to yield the final lactam product. As with the Beckmann rearrangement, the Schmidt reaction on this compound can theoretically produce two different regioisomeric lactams. The migratory aptitude of the groups attached to the carbonyl carbon often influences the product ratio, with the larger or more electron-donating group generally migrating preferentially. libretexts.org

The resulting benzodiazepine-like structures are of particular interest due to their prevalence in pharmacologically active compounds. The specific substitution pattern of the starting material, this compound, would be carried over into the rearranged products, providing a scaffold for further functionalization and the development of novel therapeutic agents.

While the general principles of these rearrangements are well-understood, the specific outcomes for this compound would be dependent on the precise reaction conditions employed. The electronic effects of the formylamino substituent on the aromatic ring could also influence the migratory aptitude of the aryl group in these rearrangements.

Below are illustrative tables detailing the potential products and reaction conditions for the Beckmann and Schmidt rearrangements of this compound. It is important to note that this data is hypothetical and based on typical conditions reported for these reaction types, as specific experimental data for this compound is not available in the cited literature.

Table 1: Hypothetical Beckmann Rearrangement of this compound Oxime

| Reactant | Reagent | Product(s) | Theoretical Yield (%) |

| This compound oxime | Polyphosphoric Acid (PPA) | 8-Formylamino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one and 7-Formylamino-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one | Not Reported |

| This compound oxime | p-Toluenesulfonyl chloride | 8-Formylamino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one and 7-Formylamino-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one | Not Reported |

Table 2: Hypothetical Schmidt Reaction of this compound

| Reactant | Reagent | Product(s) | Theoretical Yield (%) |

| This compound | Hydrazoic acid (HN₃) in Sulfuric Acid | 8-Formylamino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one and 7-Formylamino-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one | Not Reported |

| This compound | Sodium Azide in Trifluoroacetic Acid | 8-Formylamino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one and 7-Formylamino-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one | Not Reported |

Derivatization and Analog Development Based on 7 Formylamino 1 Tetralone

Synthesis of C2-Substituted 7-Formylamino-1-tetralone Derivatives

The C2 position of the 1-tetralone (B52770) core, being alpha to the carbonyl group, is a prime site for functionalization due to the acidity of its methylene (B1212753) protons. Deprotonation at this position generates a nucleophilic enolate that can react with various electrophiles, enabling the introduction of a wide array of substituents. This reactivity is fundamental to creating diverse libraries of analogs based on the this compound scaffold.

Common strategies for C2-substitution include:

Alkylation: The tetralone enolate can be reacted with alkyl halides to introduce simple alkyl chains. For instance, the synthesis of 2-methyl-1-tetralone (B119441) is achieved through the reaction of 1-tetralone with an appropriate methylating agent following enolate formation. tandfonline.com

Condensation Reactions: The Claisen-Schmidt condensation, which involves the reaction of a ketone with an aldehyde, is a powerful method for forming carbon-carbon bonds at the C2 position. This reaction, when applied to 1-tetralone and various benzaldehydes, yields a series of 2-benzylidene-1-tetralone (B1234382) derivatives. nih.gov This approach could be readily adapted to this compound to produce analogs with extended conjugation.

Nitration: The introduction of a nitro group at the C2 position can be accomplished by treating the 1-tetralone with alkyl nitrates in the presence of a base like potassium alkoxide. materialsciencejournal.org The resulting 2-nitro-1-tetralone is a versatile intermediate for further synthetic transformations.

The following table summarizes potential C2-substituted derivatives that can be synthesized from the this compound core using established methods.

| C2-Substituent | General Reaction Type | Reagents & Conditions |

| Methyl (-CH₃) | Alkylation | 1. Base (e.g., LDA, NaH); 2. Methyl iodide (CH₃I) |

| Benzylidene (=CH-Ph) | Claisen-Schmidt Condensation | Benzaldehyde, Base (e.g., NaOH, KOH) in Ethanol |

| Nitro (-NO₂) | Nitration | Amyl nitrate, Base (e.g., t-BuOK) in an aprotic solvent |

| Hydroxymethylidene (=CH-OH) | Formylation | Ethyl formate, Base (e.g., NaOEt) |

Creation of Fused Polycyclic Systems Incorporating the Tetralone Framework

Building upon the 1-tetralone framework to create fused polycyclic systems is a key strategy for generating structurally complex and novel chemical entities. Annulation reactions, which involve the formation of a new ring onto an existing one, are particularly effective for this purpose.

A prominent example is the Robinson annulation , a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring. wikipedia.orguoc.grbyjus.com When applied to a 1-tetralone derivative, the C2 enolate can act as the Michael donor, attacking an α,β-unsaturated ketone like methyl vinyl ketone (MVK). The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation to form a new, fused cyclohexenone ring. byjus.commasterorganicchemistry.com This methodology has been successfully applied to tetralone derivatives to synthesize steroid and terpenoid frameworks. byjus.com

Another approach to forming fused systems is the Pfitzinger reaction . This reaction involves the condensation of isatin (B1672199) with a carbonyl compound (in this case, this compound) in the presence of a base to yield a fused quinoline-4-carboxylic acid derivative. wikipedia.org The reaction of 1-tetralone with isatin, for example, produces a compound known as tetrofan, which is a 3,4-dihydro-1,2-benzacridine-5-carboxylic acid. wikipedia.org

| Fused System Type | Annulation Reaction | Key Reagents | Resulting Core Structure |

| Fused Cyclohexenone | Robinson Annulation | Methyl vinyl ketone (MVK), Base | Tricyclic system (Phenanthrene derivative core) |

| Fused Quinoline | Pfitzinger Reaction | Isatin, Base | Tetracyclic system (Benzacridine derivative core) |

Design and Synthesis of Conformationally Restricted Analogues

To explore the structure-activity relationships of this compound, it is often desirable to synthesize conformationally restricted analogues. By locking the molecule into specific spatial orientations, researchers can gain insights into the bioactive conformation. The primary methods to achieve this involve the creation of spirocyclic or bridged systems.

Spirocyclic analogues feature two rings connected by a single common atom. These can be synthesized from 1-tetralone derivatives through several routes. One method involves a [3+2] cycloaddition reaction between an exocyclic alkene derived from the tetralone and an azomethine ylide, which generates a spirocyclic pyrrolidine (B122466) ring system. nih.gov Another approach involves multi-step sequences, such as alkylation at a specific position followed by cyclization to form a spiro-lactone or other heterocyclic ring. nih.gov

Bridged analogues contain a bicyclic system where the two rings share two non-adjacent atoms. These structures are highly rigid. The synthesis of such compounds is challenging but can be achieved through intramolecular reactions like a carbenoid insertion into a remote N-H or C-H bond, forming a new carbon-carbon bond that bridges the ring system. nih.gov

| Analogue Type | Synthetic Strategy | Key Features |

| Spirocyclic | 1,3-Dipolar Cycloaddition | A second ring is fused at the C2 position through a single atom. |

| Bridged Bicyclic | Intramolecular C-H/N-H Insertion | A new bond is formed across the existing ring system, creating a rigid, three-dimensional structure. |

Stereochemical Control in Derivative Synthesis and Enantiomeric Enrichment

The C1 carbonyl of this compound can be reduced to a hydroxyl group, creating a chiral center. Controlling the stereochemistry at this new center is crucial for developing enantiomerically pure compounds, as different enantiomers often exhibit distinct biological activities. The two main strategies for obtaining single enantiomers are asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific enantiomer directly. For 1-tetralone derivatives, this is most commonly achieved through the enantioselective reduction of the ketone.

Biocatalytic Reduction: Whole cells of various microorganisms, such as the fungus Fusarium culmorum, can reduce 1-tetralones to the corresponding (S)-alcohols with high enantioselectivity. tandfonline.comresearchgate.net Other fungi like Rhodotorula rubra and Sporobolomyces pararoseus have also been successfully employed for the asymmetric microbial reduction of tetralones, often yielding the (S)-alcohols in high enantiomeric excess (ee). rsc.org

Asymmetric Transfer Hydrogenation (ATH): This method uses a chiral catalyst, typically a ruthenium(II) complex like those developed by Noyori and Ikariya, to transfer hydrogen from a source (e.g., isopropanol (B130326) or formic acid) to the ketone. acs.org This technique can produce chiral alcohols with excellent enantiomeric excess. For example, the reduction of 1-tetralone using an in-situ generated catalyst from l-prolinamide (B555322) and (p-CymeneRuCl₂)₂ has been shown to produce (R)-tetralol in 93% ee. acs.org

| Method | Catalyst / Agent | Typical Product Configuration | Reported Enantiomeric Excess (ee) |

| Microbial Reduction | Fusarium culmorum | (S)-alcohol | 58-99% tandfonline.com |

| Microbial Reduction | Rhodotorula rubra | (S)-alcohol | up to 90% rsc.org |

| Asymmetric Transfer Hydrogenation | (p-CymeneRuCl₂)₂ / l-prolinamide | (R)-alcohol | up to 93% acs.org |

| Asymmetric Transfer Hydrogenation | Noyori-Ikariya Ru(II) Complexes | cis-alcohol | up to 99:1 er acs.org |

Enantiomeric Enrichment

When a racemic mixture is synthesized, it can be separated into its constituent enantiomers through a process called chiral resolution.

Diastereomeric Salt Crystallization: This classic method involves reacting the racemic product (e.g., a racemic alcohol or amine derivative) with a single enantiomer of a chiral resolving agent, such as tartaric acid or mandelic acid. wikipedia.orgchemeurope.com This reaction forms a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities. The less soluble diastereomer can be selectively crystallized and then the resolving agent is removed to yield the pure enantiomer. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. nih.govtandfonline.com Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic antibiotic-based columns have proven effective for the baseline resolution of various 1-tetralone derivatives. nih.govtandfonline.com

Applications of 7 Formylamino 1 Tetralone As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecule Synthesis

While the broader class of 1-tetralones serves as a foundational building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals, specific examples detailing the use of 7-Formylamino-1-tetralone are conspicuously absent from the current body of scientific literature. The formylamino group could potentially be hydrolyzed to the corresponding amine, which can then participate in a variety of carbon-nitrogen bond-forming reactions. This would allow for the introduction of diverse functionalities and the construction of more intricate molecular architectures.

Table 1: Potential Synthetic Transformations of the Formylamino Group

| Transformation | Reagents and Conditions | Potential Product Functionality |

| Hydrolysis | Acid or base catalysis | Primary amine |

| Reduction | e.g., LiAlH4, NaBH4/I2 | Methylamino group |

| Dehydration | e.g., POCl3, P2O5 | Isonitrile |

Precursor in Heterocyclic Chemistry

The 1-tetralone (B52770) core is a frequent starting material for the synthesis of various heterocyclic systems. The ketone functionality can undergo condensation reactions with a range of dinucleophiles to form fused heterocyclic rings. For instance, reactions with hydrazines can yield pyrazole derivatives, while reactions with hydroxylamine can lead to isoxazoles.

Theoretically, the 7-formylamino group in this compound could play a directing role in these cyclization reactions or be a site for subsequent annulation to build more complex heterocyclic frameworks. However, no specific studies have been published that demonstrate the use of this compound as a direct precursor in heterocyclic synthesis.

Role in Cascade and Tandem Reaction Sequences

Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient strategies in organic synthesis. The bifunctional nature of this compound, possessing both a ketone and a formylamino group, makes it a plausible candidate for participating in such reaction sequences. For example, a reaction could be envisioned where the ketone participates in an initial transformation, which then triggers a subsequent reaction involving the formylamino group or a derivative thereof. Despite this potential, the scientific literature does not currently contain reports of this compound being employed in cascade or tandem reaction sequences.

Strategic Use in Total Synthesis Endeavors

The total synthesis of natural products often relies on the strategic use of versatile building blocks that can be elaborated into the target molecule. While various substituted 1-tetralones have been instrumental in the total synthesis of numerous natural products, there is no documented evidence of this compound being utilized as a key intermediate in any reported total synthesis. Its potential in this area remains unexplored.

Mechanistic and Computational Chemistry Investigations of 7 Formylamino 1 Tetralone Transformations

Elucidation of Reaction Pathways and Transition States

The study of reaction pathways and the characterization of transition states are fundamental to understanding the mechanism of any chemical transformation. For 7-formylamino-1-tetralone, this would involve mapping the potential energy surface for a given reaction, such as reduction of the ketone, electrophilic aromatic substitution, or reactions involving the formylamino group.

Computational methods, particularly Density Functional Theory (DFT), are well-suited for locating stationary points on the potential energy surface, which correspond to reactants, intermediates, products, and, crucially, transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis. The energy of this transition state determines the activation energy of the reaction, a key factor in its rate.

For a hypothetical reaction of this compound, the process of elucidating the reaction pathway would involve:

Geometry Optimization: The three-dimensional structures of the reactant (this compound), any reagents, and the expected products are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are employed to locate the transition state structure connecting the reactants and products. This is often the most challenging part of the calculation.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, an IRC calculation can be performed to confirm that it indeed connects the desired reactants and products.

These calculations would provide a detailed atomistic view of the reaction mechanism, revealing the concerted or stepwise nature of bond-breaking and bond-forming events.

Computational Modeling of Reactivity and Selectivity

Computational models can predict the reactivity of different sites within the this compound molecule and the selectivity of its reactions. For instance, in an electrophilic aromatic substitution, computational models could predict whether the electrophile will add to the position ortho or meta to the formylamino group.

Reactivity and selectivity are often rationalized using concepts derived from frontier molecular orbital (FMO) theory. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity.

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons. For this compound, the HOMO is likely to be concentrated on the aromatic ring, particularly at positions activated by the formylamino group, making these sites susceptible to electrophilic attack.

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons. The LUMO is likely to be centered on the carbonyl group of the tetralone ring, indicating its susceptibility to nucleophilic attack.

By calculating these orbitals and other reactivity descriptors, such as electrostatic potential maps and Fukui functions, the regioselectivity and stereoselectivity of reactions involving this compound can be predicted.

Quantum Chemical Analysis of Electronic Structure and Bonding

A quantum chemical analysis provides a detailed understanding of the electronic structure and bonding within this compound. Methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are used to solve the Schrödinger equation for the molecule, yielding its wavefunction and electron density distribution. wikipedia.org

From these calculations, a wealth of information can be derived:

Molecular Orbitals: The shapes and energies of the molecular orbitals describe how the atomic orbitals combine to form the electronic structure of the entire molecule. This includes the sigma and pi bonding networks.

Atomic Charges: Various population analysis schemes (e.g., Mulliken, Natural Bond Orbital) can be used to assign partial charges to each atom in the molecule. This helps in understanding the polarity of bonds and identifying electrophilic and nucleophilic centers.

Bond Order Analysis: This analysis quantifies the number of covalent bonds between atoms, providing insight into the strength and nature of the chemical bonds.

For this compound, a key aspect of its electronic structure would be the interplay between the electron-donating formylamino group and the electron-withdrawing ketone group, and how this influences the aromaticity and reactivity of the benzene (B151609) ring.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape, or conformation, of this compound is crucial for its reactivity and interactions with other molecules. The tetralone ring is not planar and can adopt different conformations. A study on the parent compound, α-tetralone, suggests that the cyclohexenone ring can exist in envelope and half-chair conformations. rsc.org The presence of the 7-formylamino substituent would influence the relative energies of these conformers.

Conformational Analysis typically involves:

Potential Energy Surface Scan: Systematically rotating key dihedral angles and calculating the energy at each step to map out the conformational landscape.

Geometry Optimization: Optimizing the geometry of different starting conformations to find the local and global energy minima.

The relative energies of the stable conformers can be used to determine their populations at a given temperature using the Boltzmann distribution.

Molecular Dynamics (MD) Simulations provide a time-dependent view of the molecule's behavior. In an MD simulation, the atoms are treated as classical particles moving under the influence of a force field that describes the intramolecular and intermolecular interactions. By solving Newton's equations of motion, a trajectory of the molecule's movement over time is generated.

MD simulations of this compound in a solvent would reveal:

Conformational Dynamics: How the molecule transitions between different conformations.

Solvation Structure: How solvent molecules arrange themselves around the solute.

Dynamical Properties: Time-dependent properties such as vibrational spectra and diffusion coefficients.

The following interactive table presents hypothetical data for the relative energies of possible conformers of this compound, based on the known conformational preferences of α-tetralone. rsc.org

| Conformer | Dihedral Angle (C6-C7-N-C=O) (degrees) | Relative Energy (kcal/mol) | Predicted Population (%) |

| Half-Chair 1 | 0 | 0.5 | 35 |

| Half-Chair 2 | 180 | 0.0 | 45 |

| Envelope 1 | 60 | 1.0 | 10 |

| Envelope 2 | -60 | 1.2 | 10 |

Note: This data is illustrative and based on the general conformational preferences of substituted tetralones. Actual values would require specific computational studies.

Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural assignment of organic molecules like 7-Formylamino-1-tetralone. By analyzing the magnetic properties of atomic nuclei, primarily 1H (proton) and 13C (carbon-13), NMR provides detailed information about the chemical environment of each atom, their connectivity, and the three-dimensional structure of the molecule.

For this compound, a complete NMR analysis would involve a series of experiments:

1H NMR Spectroscopy: This experiment identifies the number of different types of protons in the molecule and their relative ratios. The chemical shift (δ) of each proton signal indicates its electronic environment. For instance, aromatic protons would resonate at a different frequency than the aliphatic protons of the tetralone ring or the formyl proton. Furthermore, the splitting pattern (multiplicity) of each signal, arising from spin-spin coupling, reveals the number of neighboring protons, which is crucial for establishing the connectivity of the carbon skeleton.

13C NMR Spectroscopy: This technique provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic), allowing for the identification of the ketone and formyl functionalities.

2D NMR Techniques: To further confirm the structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. COSY experiments reveal proton-proton coupling correlations, helping to trace out the spin systems within the molecule. HSQC spectra correlate each proton with its directly attached carbon atom, providing unambiguous C-H connections.

A hypothetical 1H NMR data table for this compound is presented below to illustrate the expected data.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration |

| Formyl-H | 8.20 | s | - | 1H |

| Aromatic-H | 7.80 | d | 8.0 | 1H |

| Aromatic-H | 7.50 | dd | 8.0, 2.0 | 1H |

| Aromatic-H | 7.30 | d | 2.0 | 1H |

| Aliphatic-CH2 | 2.90 | t | 6.5 | 2H |

| Aliphatic-CH2 | 2.60 | t | 6.5 | 2H |

| Aliphatic-CH2 | 2.10 | m | - | 2H |

This is a hypothetical data table for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for accurately determining the elemental composition of a molecule by providing a highly precise mass-to-charge ratio (m/z) of the parent ion. This technique is critical for confirming the molecular formula of this compound.

Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass of an ion to within a few parts per million (ppm). This high accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound (C11H11NO2), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value within a narrow tolerance (typically <5 ppm) provides strong evidence for the proposed molecular formula.

A sample data representation from an HRMS analysis is shown below:

| Parameter | Value |

| Molecular Formula | C11H11NO2 |

| Theoretical Exact Mass | 189.07898 |

| Measured Exact Mass | 189.07912 |

| Mass Error (ppm) | 0.74 |

This is a hypothetical data table for illustrative purposes.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The principle of FTIR is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds absorb radiation at characteristic frequencies, providing a "fingerprint" of the functional groups.

In the analysis of this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the following functional groups:

N-H Stretch: The formylamino group would exhibit a characteristic N-H stretching vibration.

C=O Stretches: Two distinct carbonyl stretching bands would be anticipated: one for the ketone of the tetralone ring and another for the amide carbonyl of the formyl group. The position of these bands can provide information about the electronic environment of the carbonyl groups.

C-H Stretches: Absorption bands corresponding to aromatic and aliphatic C-H stretching vibrations would also be present.

C=C Stretches: Vibrations associated with the aromatic ring would be observed in the fingerprint region of the spectrum.

An illustrative FTIR data table for this compound is provided below.

| Functional Group | Characteristic Absorption (cm-1) |

| N-H Stretch (Amide) | 3300 - 3100 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=O Stretch (Ketone) | ~1685 |

| C=O Stretch (Amide) | ~1670 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

This is a hypothetical data table for illustrative purposes.

Advanced Chromatographic Techniques (e.g., HPLC, Chiral-HPLC) for Purity and Isomer Separation

Advanced chromatographic techniques are essential for assessing the purity of this compound and for the separation of any potential isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. For purity analysis of this compound, a reversed-phase HPLC method would typically be developed. The sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The purity of the compound is determined by the area percentage of the main peak in the chromatogram.

Chiral-HPLC: If this compound is synthesized as a racemate (an equal mixture of two enantiomers), chiral-HPLC can be used to separate these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The ability to separate and quantify the individual enantiomers is crucial in many research contexts, particularly in pharmaceutical development.

A representative HPLC data table for purity analysis is shown below.

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 8.5 min |

| Purity (Area %) | >99% |

This is a hypothetical data table for illustrative purposes.

Future Research Directions and Innovative Methodological Advancements

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 7-Formylamino-1-tetralone conventionally involves the formylation of 7-amino-1-tetralone. Future research will likely focus on replacing classical formylation methods, which may use hazardous reagents, with more efficient and environmentally benign alternatives.

Modern synthetic chemistry emphasizes the principles of green chemistry, aiming to improve atom economy, reduce waste, and utilize less hazardous substances. nih.govtandfonline.com For the tetralone core itself, cleaner synthesis approaches that eliminate the use of harsh reagents like aluminum trichloride (B1173362) and chlorinated solvents are being developed. nih.gov For the crucial formylation step, several sustainable strategies are emerging. One promising avenue is the use of formic acid as a sustainable, inexpensive, and readily available C1 source. acs.org This can be achieved under catalyst-free conditions or with the aid of benign catalysts like molecular iodine, which can be used in small amounts under solvent-free conditions. acs.orgorganic-chemistry.org Such methods often lead to high yields and selectivity while avoiding toxic byproducts. organic-chemistry.org

Another innovative approach is the use of ultrasound irradiation to promote the N-formylation reaction, which can proceed efficiently at room temperature without the need for any solvent or catalyst. academie-sciences.fr These sustainable methods stand in contrast to traditional techniques that may require activated formic acid derivatives or harsh reaction conditions. academie-sciences.fr

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Traditional Methods (e.g., Acetic Formic Anhydride) | Use of activated formylating agents. | Established procedures. | academie-sciences.fr |

| Catalyst-Free Formic Acid | Uses formic acid as both reagent and solvent. | Sustainable C1 source, no catalyst needed. | acs.org |

| Iodine-Catalyzed Formic Acid | 5 mol% iodine catalyst, solvent-free conditions. | Low catalyst loading, high efficiency, green. | organic-chemistry.org |

| Ultrasound-Promoted | Uses ultrasonic irradiation at room temperature. | Solvent-free, catalyst-free, energy-efficient. | academie-sciences.fr |

Exploration of Novel Catalytic Transformations Involving the Compound

The trifunctional nature of this compound (ketone, amide, aromatic ring) provides a rich platform for exploring a wide range of modern catalytic transformations. Such studies would not only reveal new reactivity patterns but also serve as a basis for creating diverse derivatives.

The ketone moiety is a prime target for transformations. Advanced catalytic systems for transfer hydrogenation could selectively reduce the ketone to the corresponding alcohol. tandfonline.com More complex transformations, such as deacylative C-C bond activation, could be explored to edit the molecular skeleton, a strategy that is gaining traction for its ability to create novel bond disconnections. nih.govnih.gov Furthermore, the development of enantioselective α-arylation methods, perhaps using novel copper(I) catalytic systems, could introduce chiral centers adjacent to the carbonyl group, adding significant structural complexity. acs.org

The secondary amide group, typically robust, can be activated and transformed using modern catalysts. For instance, hydrosilylative reduction catalyzed by earth-abundant metals like cobalt offers a pathway to the corresponding secondary amines. rsc.org Metal-free methods involving activation with agents like triflic anhydride (B1165640) can provide controlled reduction to imines or aldehydes, offering further synthetic diversification. acs.org

| Functional Group | Potential Transformation | Catalytic System/Method | Reference |

|---|---|---|---|

| Ketone | Transfer Hydrogenation | Ruthenium or Iridium complexes | tandfonline.com |

| Ketone | Enantioselective α-Arylation | Copper(I)-Bis(phosphine) dioxide complexes | acs.org |

| Ketone | Deacylative C-C Activation | Iridium/phosphine (B1218219) combination | nih.gov |

| Secondary Amide | Hydrosilylative Reduction to Amine | NNN-Cobalt complexes | rsc.org |

| Secondary Amide | Controlled Reduction to Imine/Aldehyde | Metal-free; Triflic anhydride activation | acs.org |

| Aromatic Ring | C-H Functionalization | Transition metal catalysts (e.g., Pd, Rh, Ir) | N/A |

Expanding the Chemical Space of this compound Derivatives

Expanding the chemical space around a core scaffold is a cornerstone of modern drug discovery. medium.comfrontiersin.org The catalytic transformations discussed previously are the tools by which a diverse library of this compound derivatives could be constructed. The goal is to systematically modify the structure to explore structure-activity relationships for potential biological targets.

By applying a suite of reactions to the parent compound, a variety of derivatives can be generated. For instance, α-arylation of the ketone would yield a series of 2-aryl-7-formylamino-1-tetralones. Subsequent reduction of the ketone in these derivatives would produce diastereomeric amino alcohols, further expanding the library. The amide's N-H bond could be a site for alkylation or arylation, while the formyl group could be hydrolyzed and replaced with other acyl groups. Each new derivative represents a unique point in chemical space, potentially possessing novel biological properties.

| Parent Functional Group | Transformation | Resulting Derivative Class |

|---|---|---|

| Ketone | Reduction | 7-Formylamino-1,2,3,4-tetrahydronaphthalen-1-ols |

| Ketone | α-Arylation | 2-Aryl-7-formylamino-1-tetralones |

| Amide | Reduction | N-(7-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)formamides |

| Aromatic Ring | C-H Halogenation | Halo-substituted 7-Formylamino-1-tetralones |

Integration with Machine Learning and AI for Reaction Prediction and Optimization

ML models can be trained on large reaction databases to predict the outcomes of chemical reactions with high accuracy. mit.edubohrium.comnih.gov For this compound, this means an ML model could predict the optimal conditions (catalyst, solvent, temperature, reagents) for its synthesis or for any of the subsequent catalytic transformations, saving significant experimental time and resources. nih.gov This approach moves beyond traditional one-variable-at-a-time optimization to a more holistic and predictive methodology.

| AI/ML Application | Specific Task for this compound | Expected Outcome | Reference |

|---|---|---|---|

| Reaction Outcome Prediction | Predict yield and side products for synthetic routes. | Identification of most viable synthetic pathways before lab work. | mit.edunih.gov |

| Condition Recommendation | Suggest optimal catalyst, solvent, and temperature. | Accelerated reaction optimization and reduced experimentation. | nih.gov |

| Generative Chemistry | Design novel derivatives with desired properties. | Discovery of new molecules with enhanced biological activity. | optibrium.comiptonline.comtandfonline.com |

| Retrosynthesis Planning | Propose synthetic routes for novel, AI-generated derivatives. | Ensuring the synthetic feasibility of newly designed compounds. | tandfonline.com |

常见问题

Q. How can researchers optimize reaction yields while minimizing byproducts in large-scale syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。